molecular formula C14H11N3O4S B2802532 (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate CAS No. 1210318-83-4

(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate

Cat. No.: B2802532
CAS No.: 1210318-83-4
M. Wt: 317.32
InChI Key: JJLOXBAFFIUUQB-UHFFFAOYSA-N
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Description

(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate is a synthetic chemical compound designed for research and development in medicinal chemistry. Its molecular structure incorporates several privileged heterocyclic scaffolds, including furan, isoxazole, and pyrimidine rings, which are known to confer significant biological potential . Furan and isoxazole motifs are frequently explored in the development of bioactive molecules . The inclusion of a pyrimidine-2-thioether moiety is of particular interest, as pyrimidine derivatives are widely investigated for their diverse pharmacological properties . Compounds featuring similar structural fragments are actively studied in various research areas, including the development of novel anti-inflammatory and analgesic agents by targeting enzymes such as cyclooxygenase (COX) . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, in structure-activity relationship (SAR) studies, or as a scaffold for building libraries aimed at screening for new biological activities. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-pyrimidin-2-ylsulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c18-13(9-22-14-15-4-2-5-16-14)20-8-10-7-12(21-17-10)11-3-1-6-19-11/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLOXBAFFIUUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCC(=O)OCC2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate represents a unique chemical structure that incorporates multiple heterocycles, potentially endowing it with diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by various research findings and data tables.

Chemical Structure

The compound's structure can be described as follows:

  • Furan Ring : A five-membered aromatic ring containing oxygen.
  • Isoxazole Ring : A five-membered ring with both nitrogen and oxygen atoms.
  • Pyrimidine Ring : A six-membered ring containing two nitrogen atoms.
  • Thioacetate Group : Enhances the reactivity of the compound.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including antimicrobial, antiviral, and anticancer effects. Below is a summary of the relevant findings.

Antimicrobial Activity

Studies have shown that derivatives of isoxazole and pyrimidine possess notable antimicrobial properties. For instance:

  • Antibacterial Activity :
    • Compounds similar to (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate have demonstrated selective activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.
    • Minimum Inhibitory Concentrations (MICs) for these bacteria ranged from 4.69 to 22.9 µM for various derivatives .
  • Antifungal Activity :
    • The compound's analogs have also shown efficacy against fungal strains like Candida albicans, with MIC values between 16.69 to 78.23 µM .
Activity Type Target Organism MIC (µM)
AntibacterialBacillus subtilis4.69 - 22.9
AntibacterialStaphylococcus aureus5.64 - 77.38
AntifungalCandida albicans16.69 - 78.23

Antiviral Activity

The antiviral potential of compounds containing isoxazole and pyrimidine moieties has been extensively studied:

  • Inhibition of Viral Replication :
    • Research indicates that certain derivatives exhibit significant inhibition of viral enzymes, such as RNA polymerases, which are crucial for viral replication.
    • For example, some compounds showed IC50 values less than 10 µM against Hepatitis C Virus (HCV) NS5B polymerase .

Anticancer Activity

The anticancer properties of heterocyclic compounds are well-documented:

  • Cytotoxicity Against Cancer Cell Lines :
    • Compounds with similar structural features have been tested against various cancer cell lines, showing IC50 values in the low micromolar range.
    • For instance, certain isoxazole derivatives demonstrated cytotoxic effects against breast cancer cell lines with IC50 values ranging from 5 to 20 µM .

Case Studies

Several studies highlight the biological activity of related compounds:

  • Study on Isoxazole Derivatives :
    • A study focused on a series of isoxazole derivatives revealed that modifications at specific positions significantly influenced their antibacterial activity.
    • The presence of electron-withdrawing groups enhanced activity against Gram-positive bacteria while reducing toxicity in mammalian cells .
  • Pyrimidine-Based Compounds :
    • Another investigation into pyrimidine-based compounds found that substituents on the pyrimidine ring could modulate both antiviral and anticancer activities, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Isoxazole-Furan Backbone

identifies structurally related compounds with high similarity scores (0.87–0.98), including:

Compound Name CAS No. Key Structural Difference Potential Impact
Methyl 5-(furan-2-yl)isoxazole-3-carboxylate 33545-41-4 Methyl ester instead of pyrimidinylthioacetate Reduced polarity; altered hydrolysis kinetics
5-(Furan-2-yl)isoxazole-3-carboxylic acid 98434-06-1 Carboxylic acid instead of ester linkage Higher solubility; potential for salt formation
2-((5-(Furan-2-yl)isoxazol-3-yl)methoxy)acetic acid 1018165-66-6 Ether-linked acetic acid Lower reactivity; modified bioavailability

These analogues retain the isoxazole-furan scaffold but differ in functional groups, influencing their physicochemical properties. For instance, the carboxylic acid derivative (CAS 98434-06-1) exhibits higher water solubility than the target compound’s ester, which may affect absorption in biological systems .

Heterocyclic Derivatives with Pyrimidinylthio Groups

describes compounds like 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione , which replace the isoxazole-furan system with an oxadiazole-thione core. Key differences include:

  • Oxadiazole vs. Isoxazole : Oxadiazoles are more electron-deficient, enhancing electrophilic reactivity.
  • Thione (-S-) vs. Acetate Ester : The thione group in oxadiazole derivatives may participate in metal coordination or redox reactions, unlike the hydrolyzable ester in the target compound .

Ranitidine-Related Compounds with Furan-Thioether Linkages

and highlight ranitidine impurities such as N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide. These compounds share a furan-thioether motif but differ critically:

  • Substituents: Ranitidine derivatives feature dimethylamino groups on the furan, introducing basicity absent in the target compound.
  • Biological Relevance: The dimethylamino group in ranitidine analogues enhances H₂ receptor binding, whereas the target compound’s pyrimidinylthio group may favor interactions with enzymes like kinases or cytochrome P450 .

Pesticide Compounds with Pyrimidine Motifs

lists agrochemicals such as triazamate (1,2,4-triazol-5-ylthio acetate) and chlorimuron ethyl , which share sulfur-linked pyrimidine or triazole groups. Comparative analysis reveals:

  • Mode of Action : Chlorimuron ethyl’s sulfonylurea group inhibits acetolactate synthase in plants, while the target compound’s pyrimidinylthioacetate may act as a pro-drug or leaving group in pesticidal activity.
  • Stability : The acetate ester in the target compound is more prone to hydrolysis than triazamate’s triazole-thioether linkage, affecting environmental persistence .

Thiazole/Ureido Derivatives

includes complex thiazole-carbamates like (S)-{(2S,3S,5S)-5-Amino-1,6-diphenyl...} 2-{3-[(2-isopropylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanoate. These differ in:

  • Heterocycle Diversity : Thiazole rings offer nitrogen-based basicity, contrasting with the oxygen-rich isoxazole-furan system.
  • Pharmacokinetics : Ureido and carbamate groups in these compounds may slow metabolic degradation compared to the target’s ester .

Q & A

Q. What are the key considerations for optimizing the synthetic route of this compound in a laboratory setting?

The synthesis of this compound involves multi-step reactions requiring precise control of reaction parameters. Critical factors include:

  • Temperature : Exothermic reactions (e.g., cyclization of isoxazole rings) may require cooling to avoid side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) are often used to stabilize intermediates during coupling reactions .
  • Catalyst compatibility : Transition-metal catalysts (e.g., Pd for cross-coupling) must be compatible with sulfur-containing groups to prevent poisoning . Methodological validation via HPLC and NMR is essential to confirm intermediate purity (>95%) before proceeding to subsequent steps .

Q. How can researchers validate the structural integrity of intermediates and the final product?

A combination of analytical techniques is required:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, especially for sulfur-containing moieties .
  • 1^1H/13^13C NMR : Identifies regioselectivity in isoxazole ring formation and verifies the absence of unreacted pyrimidin-2-ylthioacetate precursors .
  • FT-IR : Detects functional groups like C=O (ester, ~1730 cm1^{-1}) and C-S (thioether, ~650 cm1^{-1}) to rule out hydrolysis or oxidation .

Q. What experimental protocols are recommended for assessing the compound’s stability under varying storage conditions?

Stability studies should include:

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) to identify degradation pathways .
  • pH-dependent stability : Test solubility and degradation in buffers (pH 1–10) to simulate physiological conditions .
  • Long-term storage : Monitor purity via HPLC over 6–12 months at –20°C and 4°C to establish shelf-life guidelines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

SAR strategies include:

  • Functional group substitutions : Replace the furan-2-yl group with other heterocycles (e.g., thiophene or pyridine) to assess impact on target binding .
  • Bioisosteric replacements : Substitute the pyrimidin-2-ylthio group with triazole or oxadiazole to enhance metabolic stability .
  • In vitro assays : Measure IC50_{50} values against enzyme targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) using fluorescence-based assays .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

Advanced approaches include:

  • Molecular docking : Use AutoDock Vina to model binding to active sites (e.g., kinases or GPCRs), focusing on hydrogen bonding with the pyrimidine ring and steric fit of the isoxazole-furan scaffold .
  • Molecular dynamics simulations : Simulate ligand-protein interactions over 100 ns to evaluate stability of binding poses .
  • ADMET prediction : Tools like SwissADME predict absorption, CYP450 inhibition, and blood-brain barrier permeability based on logP and topological polar surface area .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Contradictions may arise from:

  • Assay interference : Test for false positives/negatives due to compound fluorescence or metal chelation .
  • Cell line specificity : Compare activity in primary cells vs. immortalized lines (e.g., HEK293 vs. RAW264.7 macrophages) .
  • Dose-response validation : Replicate results using orthogonal methods (e.g., SPR for binding affinity vs. cell viability assays) .

Q. What in vivo models are appropriate for evaluating the compound’s pharmacokinetic and toxicity profiles?

  • Rodent models : Assess oral bioavailability and half-life in Sprague-Dawley rats, with plasma sampling via LC-MS/MS .
  • Toxicogenomics : Screen for hepatotoxicity markers (e.g., ALT/AST levels) and renal function (creatinine clearance) .
  • Metabolite profiling : Identify Phase I/II metabolites using UPLC-QTOF-MS to predict drug-drug interactions .

Methodological Resources

  • Synthetic protocols : Multi-step organic synthesis with purification guidelines .
  • Analytical workflows : Integrated HPLC-NMR for structural elucidation .
  • Biological assays : Standardized protocols for kinase inhibition and cytotoxicity screening .

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